3-Cyclopropyl-N'-(2,5-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-Cyclopropyl-N’-(2,5-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-N’-(2,5-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-cyclopropyl-1H-pyrazole-5-carbohydrazide with 2,5-dimethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrazole ring or the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or nucleophiles like amines or thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-1H-pyrazole-5-carbohydrazide: Lacks the benzylidene moiety.
2,5-Dimethoxybenzylidene derivatives: Similar structure but different core scaffold.
Other pyrazole derivatives: Varying substituents on the pyrazole ring.
Uniqueness
The unique combination of the cyclopropyl group, pyrazole ring, and dimethoxybenzylidene moiety may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H18N4O3 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H18N4O3/c1-22-12-5-6-15(23-2)11(7-12)9-17-20-16(21)14-8-13(18-19-14)10-3-4-10/h5-10H,3-4H2,1-2H3,(H,18,19)(H,20,21)/b17-9+ |
InChI Key |
QDCJTQNWIPAZAI-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=NNC(=C2)C3CC3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=NNC(=C2)C3CC3 |
Origin of Product |
United States |
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